![molecular formula C26H26N2O6S B2739451 N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide CAS No. 1251581-85-7](/img/structure/B2739451.png)
N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H26N2O6S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C25H29N3O5S
- Molecular Weight : 469.58 g/mol
- LogP : 4.79 (indicating moderate lipophilicity)
This structure features a sulfonamide group, which is known for its biological activity, particularly in antibacterial and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonamide moiety has been shown to inhibit various enzymes, including carbonic anhydrase and urease, which are crucial in many physiological processes.
- Anticancer Activity : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by disrupting pathways associated with cell survival and proliferation.
- Interaction with Proteins : Binding studies indicate that the compound may interact with specific proteins involved in cancer progression, enhancing its therapeutic potential.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values obtained from different assays:
Cell Line | IC50 (µM) | Reference |
---|---|---|
EU-1 (ALL) | 0.3 | |
NB-1643 (Neuroblastoma) | 0.5 | |
SHEP1 (Neuroblastoma) | 0.7 | |
LA1–55N (Neuroblastoma) | 1.2 |
These results indicate that the compound is particularly potent against acute lymphoblastic leukemia (ALL) cells.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. The following table presents the IC50 values for these activities:
These findings suggest that the compound possesses significant potential as a multi-target therapeutic agent.
Study on Anticancer Properties
A study conducted on the effects of this compound on cancer cell lines revealed a marked reduction in cell viability and colony formation ability after treatment with varying concentrations of the compound. The results indicated that:
- Colony Formation Assay : A significant decrease in both colony number and size was observed in treated cells compared to controls.
- Apoptosis Induction : Flow cytometry analysis showed increased apoptotic cell populations in treated groups.
These results underscore the compound's potential as an anticancer agent.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that the compound exhibited favorable absorption characteristics with a moderate half-life, suggesting potential for therapeutic use following oral administration.
特性
IUPAC Name |
N-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6S/c1-18-21(27-26(34-18)19-14-15-24(32-3)25(16-19)33-4)17-28(22-12-8-9-13-23(22)31-2)35(29,30)20-10-6-5-7-11-20/h5-16H,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRGACMVBLYGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。